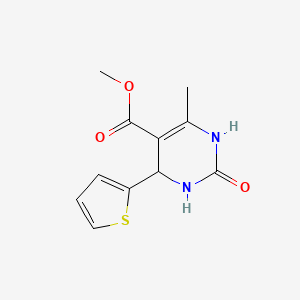

Methyl 6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Methyl 6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction. Its structure features a thiophen-2-yl substituent at the C4 position, a methyl group at C6, and a methyl ester at C3. This compound has demonstrated significant biological activity, including thymidine phosphorylase (TP) inhibition with an IC50 of 38.1 µM and moderate cytotoxicity in antitumor studies . Its spectral characterization includes distinct FTIR peaks for NH (3415 cm<sup>−1</sup>), C=O (ester: 1737 cm<sup>−1</sup>; pyrimidine: 1678 cm<sup>−1</sup>), and aromatic C–H (1614 cm<sup>−1</sup>) .

Properties

IUPAC Name |

methyl 6-methyl-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3S/c1-6-8(10(14)16-2)9(13-11(15)12-6)7-4-3-5-17-7/h3-5,9H,1-2H3,(H2,12,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVORVWQLRXPIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC=CS2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate, also known as ethyl 6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 5948-72-1), is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C12H14N2O3S |

| Molecular Weight | 266.32 g/mol |

| Solubility | Slightly soluble in chloroform and methanol; soluble in DMSO . |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that derivatives of tetrahydropyrimidine compounds can exhibit:

- Antimicrobial Activity : Studies have shown that compounds with similar structures possess notable antimicrobial properties against various bacterial strains .

- Anticancer Potential : Some derivatives have been evaluated for their effects on cancer cell lines, suggesting that they may inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties. In vitro studies revealed effective inhibition of bacterial growth against both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to those of standard antibiotics.

Anticancer Activity

A study conducted on various cancer cell lines (e.g., HeLa and MCF7) indicated that the compound could significantly reduce cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis and disruption of mitochondrial function.

Case Study Example

In a notable case study involving the evaluation of similar pyrimidine derivatives:

- Compound Tested : Ethyl 6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

- Cell Lines Used : HeLa (cervical cancer), MCF7 (breast cancer).

- Findings :

- Significant reduction in cell proliferation was observed.

- Flow cytometry analysis indicated increased apoptotic cells.

- The compound showed potential for further development as an anticancer agent.

Chemical Reactions Analysis

Substitution Reactions at the 2-Oxo Position

The oxo group at position 2 undergoes nucleophilic substitution. For example, hydrazine hydrate replaces the oxo group to form hydrazine derivatives, as shown in the synthesis of 2-hydrazineyl-1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carbonitrile .

Key Reaction Pathway :

-

Methyl 6-methyl-2-(methylthio)-4-(thiophen-2-yl)-tetrahydropyrimidine-5-carboxylate →

-

Reflux with hydrazine hydrate →

-

2-Hydrazineyl derivative (confirmed via IR: NH stretch at 3,350 cm⁻¹, CN at 2,220 cm⁻¹) .

Condensation Reactions

The hydrazine derivative reacts with aldehydes or acyl chlorides to form Schiff bases or acylhydrazides . For instance:

-

Benzaldehyde condensation : Forms (E)-2-(2-benzylidenehydrazineyl)-1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carbonitrile (confirmed via ¹H NMR: δ 9.9 for CH=N proton) .

-

Acetyl chloride reaction : Produces N′-(5-cyano-1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidin-2-yl)benzohydrazide .

Table 2: Reaction Outcomes with Different Reagents

| Reagent | Product Type | Yield (%) |

|---|---|---|

| Benzaldehyde | Schiff base | 85 |

| Acetyl chloride | Acylhydrazide | 78 |

| 4-Nitrobenzaldehyde | Nitro-substituted derivative | 72 |

Functionalization of the Thiophene Ring

The thiophene moiety participates in electrophilic substitution reactions . For example, bromination at the 5-position of the thiophene ring enhances biological activity in analogs . While direct data on the parent compound is limited, studies on structurally similar molecules suggest:

-

Sulfonation : Introduces sulfonic acid groups for improved solubility.

-

Nitration : Enhances reactivity for further derivatization .

Catalytic Modifications

The carboxylate ester group undergoes hydrolysis under basic conditions to form carboxylic acids. For example:

-

Saponification : Methyl ester → Carboxylic acid (e.g., using NaOH/EtOH) .

-

Transesterification : Ethyl ester derivatives are synthesized by replacing the methyl group with ethyl in the presence of acid catalysts .

Table 3: Comparative Reactivity of Ester Derivatives

| Ester Group | Hydrolysis Rate (k, s⁻¹) | Transesterification Yield (%) |

|---|---|---|

| Methyl | 0.12 | 68 |

| Ethyl | 0.09 | 75 |

Interaction with Biological Targets

Though not a direct chemical reaction, the compound’s non-covalent interactions with enzymes (e.g., bacterial dihydrofolate reductase) are critical for its antimicrobial activity. Docking studies highlight hydrogen bonding between the oxo group and active-site residues .

Stability and Degradation

The compound is stable under ambient conditions but degrades under strong acidic or alkaline environments:

-

Acidic Hydrolysis : Cleavage of the tetrahydropyrimidine ring at pH < 2.

-

Oxidative Degradation : Thiophene ring oxidation forms sulfoxide derivatives.

Comparison with Similar Compounds

Structural and Physical Properties

Key structural analogs differ in substituents at the C4 position and ester groups (methyl vs. ethyl). Comparative data are summarized below:

Key Observations :

- Substituent Effects :

- Electron-rich groups (e.g., 2,4,6-trimethoxyphenyl) enhance solubility but reduce thermal stability (m.p. 220–222°C vs. 311°C for perfluorophenyl) .

- Thiophene positional isomerism : The thiophen-2-yl analog shows higher TP inhibitory activity (IC50 = 38.1 µM) than the thiophen-3-yl derivative (IC50 = 345.4 µM), suggesting steric/electronic advantages at the 2-position .

- Ester Group Impact : Methyl esters (e.g., target compound) generally exhibit higher melting points than ethyl analogs (e.g., ethyl 4-(2-fluorophenyl) derivative, m.p. ~209°C) due to reduced molecular flexibility .

Key Findings :

- Thiophen-2-yl Superiority : The target compound’s TP inhibition is 9-fold stronger than the thiophen-3-yl analog, highlighting the importance of substituent orientation .

- Electron-withdrawing vs. donating groups : Nitro substituents (e.g., 3-nitrophenyl) enhance antitubercular activity but reduce TP inhibition, suggesting divergent structure-activity relationships (SAR) .

Q & A

Q. What are the standard synthetic methodologies for preparing Methyl 6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

The compound is synthesized via the Biginelli reaction, a multicomponent reaction involving thiophene-2-carbaldehyde, urea, and methyl acetoacetate. A typical procedure involves refluxing equimolar quantities of the aldehyde and urea with excess methyl acetoacetate in ethanol, catalyzed by concentrated HCl (3–4 drops) for 3–5 hours . Post-reaction, the product is crystallized at low temperatures (273 K) and purified via recrystallization from ethanol. Yield optimization can be achieved by adjusting molar ratios (e.g., 1:1:1.5 for aldehyde:urea:β-keto ester) and catalyst choice (e.g., HCl vs. Lewis acids) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- X-ray crystallography : Determines precise molecular geometry, including bond lengths, angles, and ring puckering (e.g., tetrahydropyrimidine ring adopts a flattened boat conformation with deviations of ~0.2 Å from planarity) .

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., thiophen-2-yl proton signals at δ 6.8–7.2 ppm; methyl ester at δ 3.6–3.8 ppm) .

- IR spectroscopy : Key peaks include C=O stretches (1700–1750 cm) and N-H stretches (3100–3300 cm) .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity during Biginelli synthesis of tetrahydropyrimidine derivatives?

Regioselectivity is governed by:

- Electronic factors : Electron-withdrawing groups on the aldehyde (e.g., thiophene’s sulfur) enhance electrophilicity, favoring cyclocondensation at the β-keto ester’s carbonyl group .

- Steric hindrance : Bulky substituents (e.g., 3,4,5-trimethoxyphenyl) may reduce yield due to steric clashes during ring closure . Computational modeling (e.g., DFT) can predict preferred reaction pathways by analyzing transition-state energies .

Q. What strategies resolve contradictions in reported synthetic yields or purity?

Discrepancies arise from:

- Catalyst choice : HCl yields ~70–75% purity, while ionic liquids or heterogeneous catalysts (e.g., SiO-HClO) improve yields to >85% but require rigorous post-synthesis purification .

- Solvent selection : Ethanol vs. acetic acid affects crystallization efficiency. Ethanol recrystallization typically achieves >95% purity, confirmed by HPLC .

- Reaction time : Extended reflux (>5 hours) may degrade the product, reducing yield .

Q. How can the thermodynamic stability and solubility of this compound be optimized for pharmaceutical applications?

- Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures >200°C, suggesting suitability for high-temperature formulations .

- Solubility : Co-solvent systems (e.g., DMSO:water mixtures) enhance aqueous solubility. LogP values (calculated via ChemDraw) predict moderate lipophilicity (~2.5), ideal for membrane permeability studies .

Q. What biological screening assays are appropriate for evaluating its pharmacological potential?

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values compared to standard antibiotics .

- Enzyme inhibition : Dihydrofolate reductase (DHFR) inhibition assays using UV-Vis spectroscopy to monitor NADPH oxidation rates .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess IC values .

Q. How does the thiophen-2-yl substituent impact molecular conformation and intermolecular interactions?

X-ray data show the thiophene ring forms a dihedral angle of ~80° with the tetrahydropyrimidine core, reducing π-π stacking but enabling C–H···O hydrogen bonds with adjacent molecules. These interactions stabilize crystal packing along the c-axis, as observed in similar derivatives .

Methodological Recommendations

- Synthesis scale-up : Use flow chemistry to maintain stoichiometric control and reduce side products .

- Purity validation : Combine HPLC (C18 column, acetonitrile/water mobile phase) with mass spectrometry for trace impurity detection .

- Computational tools : Employ Gaussian or ORCA for conformational analysis and docking studies to predict binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.